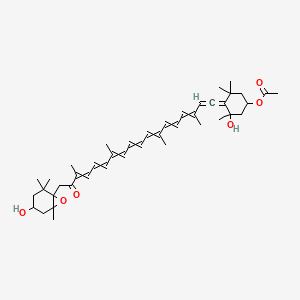
3,5'-Dihydroxy-8-oxo-6',7'-didehydro-5,5',6,6',7,8-hexahydro-5,6-epoxy-beta,beta-caroten-3'-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fucoxanthin is a brownish-orange xanthophyll carotenoid widely known for its beneficial properties, including anti-oxidant, anti-carcinogenic, anti-obesity, and anti-inflammatory effects . It is found in brown seaweeds such as Padina tetrastomatica, Sargassum wightii, Sargassum horneri, Laminaria digitata, Undaria pinnatifida, Laminaria japonica, Fucus vesiculosus, Saccharina latissima, Scytosiphon lomentaria, Petalonia binghamiae, Laminaria religiosa, and Turbinaria ornate . Fucoxanthin constitutes up to 10% of all carotenoids found in nature . Its distinct structure contains an allenic bond, an epoxide group, and a conjugated carbonyl group in a polyene chain, forming a complex with chlorophyll-protein and exhibiting photoprotection and light-harvesting properties for photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fucoxanthin can be extracted from brown algae using various methods, including solvent extraction, supercritical carbon dioxide extraction, microwave-assisted extraction, pressurized liquid extraction, enzyme-assisted extraction, and liquefied dimethyl ether extraction . The ultrasonic-assisted extraction method is also used to obtain a crude extract from Sargassum fusiforme, which is then separated by elution-extrusion countercurrent chromatography . The optimum preparation conditions for fucoxanthin include using n-hexane-ethanol-water (20:9:11, v:v:v) as a two-phase solvent system, a mobile phase flow rate of 5 mL min−1, a revolution speed of 800 r min−1, a loading capacity of 60 mg 10 mL−1, and a temperature of 25°C .
Industrial Production Methods: Industrial production of fucoxanthin involves the cultivation of microalgae, ethanol extraction, ODS column chromatography, and ethanol precipitation . The production process can be enhanced by cell culture and genetic engineering . Fresh brown algae are critical for fucoxanthin extraction, as post-harvest drying processes with light and air exposure can cause significant loss of fucoxanthin .
Chemical Reactions Analysis
Types of Reactions: Fucoxanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization . It is prone to degradation upon exposure to light, heat, enzymes, oxygen, unsaturated lipids, and other prooxidant molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving fucoxanthin include acids, bases, and oxidizing agents . The stability of fucoxanthin is affected by factors such as pH, temperature, and light exposure .
Major Products Formed: The major products formed from the reactions of fucoxanthin include its isomers, such as all-trans and 9’-cis fucoxanthin . These isomers may differ considerably in their biological effectiveness .
Scientific Research Applications
Fucoxanthin has numerous scientific research applications due to its broad spectrum of bioactivities. It exhibits antioxidant, anticancer, anti-obesity, antidiabetic, anti-inflammatory, anti-dermatitis, and neuroprotective activities . Fucoxanthin is used in functional foods, nutraceuticals, pharmaceuticals, and cosmetics . It has been shown to have beneficial effects in the treatment of diabetes, obesity, cardiovascular diseases, cancer, and neurodegenerative diseases . Additionally, fucoxanthin is being investigated for its potential use in enhancing the bioavailability of other compounds through encapsulation techniques .
Mechanism of Action
Fucoxanthin exerts its effects through various molecular targets and pathways. It induces cell growth arrest, apoptosis, and autophagy in several cancer cell lines and animal models of cancer . Fucoxanthin causes antitumor and anticarcinogenic effects by inducing G1 cell-cycle arrest and apoptosis by modulating the expression of various cellular molecules and cellular signal transduction pathways . It also regulates lipid metabolism, most likely mediated by AMK-activated protein kinase . In algae, fucoxanthin forms a light-harvesting system with chlorophyll and significantly contributes to photosynthesis by absorbing light energy and protecting chlorophyll from harmful photooxidative effects .
Comparison with Similar Compounds
Fucoxanthin is similar to other carotenoids such as neoxanthin, dinoxanthin, and peridinin . These compounds share similar structures and functions but differ in their specific chemical properties and biological activities . Fucoxanthin’s unique chemical structure, including the presence of 9 conjugated double bonds, a distinct allenic bond, a 5,6-monoepoxide, and various oxygenic functional groups, sets it apart from other carotenoids . This unique structure contributes to its distinct bioactivities and makes it a compound of immense interest for various health applications .
Properties
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWWTRQNNRNTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863155 |
Source


|
| Record name | 3,5'-Dihydroxy-8-oxo-6',7'-didehydro-5,5',6,6',7,8-hexahydro-5,6-epoxy-beta,beta-caroten-3'-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
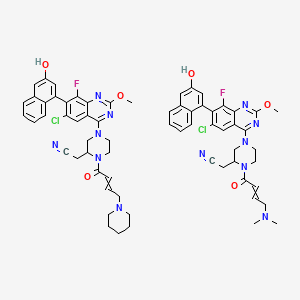
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
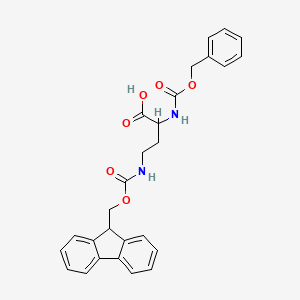
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
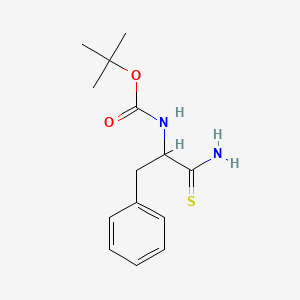
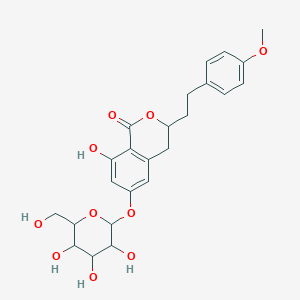
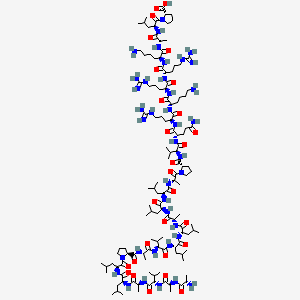
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
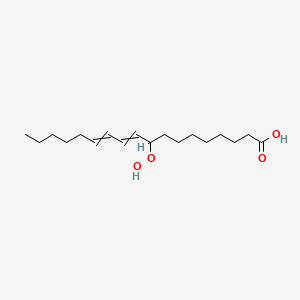
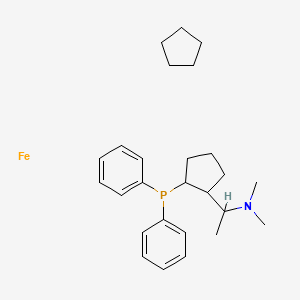
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
